4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-6-phenylthieno[2,3-d]pyrimidine
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Overview
Description
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-6-phenylthieno[2,3-d]pyrimidine is a complex organic compound with a unique structure that combines elements of piperazine, benzodioxole, and thienopyrimidine. This compound is of interest in various fields of scientific research due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-6-phenylthieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-(3’,4’-methylenedioxybenzyl)piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate and xylene as a solvent. The mixture is heated to the boiling point (approximately 130°C) for several hours to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and purification techniques like recrystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-6-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine or thienopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-6-phenylthieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticonvulsant and antidepressant properties.
Biological Research: It is used in studies involving neurotransmission and receptor binding due to its interaction with GABA-ergic systems.
Pharmacology: Research into its effects on various biological pathways and its potential as a therapeutic agent for neurological disorders.
Mechanism of Action
The mechanism of action of 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-6-phenylthieno[2,3-d]pyrimidine involves its interaction with neurotransmitter systems in the brain. It is believed to influence GABA-ergic neurotransmission, which plays a crucial role in its anticonvulsant and antidepressant effects . The compound may act as a modulator of GABA receptors, enhancing inhibitory neurotransmission and reducing neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone: Another compound with a similar piperazine and benzodioxole structure, studied for its pharmacological properties.
Piribedil: A compound with a similar piperazine moiety, used as an antiparkinsonian agent.
Uniqueness
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-6-phenylthieno[2,3-d]pyrimidine is unique due to its combination of thienopyrimidine and benzodioxole structures, which confer distinct pharmacological properties. Its ability to modulate GABA-ergic neurotransmission sets it apart from other similar compounds.
Properties
Molecular Formula |
C25H24N4O2S |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-6-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H24N4O2S/c1-17-26-24(20-14-23(32-25(20)27-17)19-5-3-2-4-6-19)29-11-9-28(10-12-29)15-18-7-8-21-22(13-18)31-16-30-21/h2-8,13-14H,9-12,15-16H2,1H3 |
InChI Key |
BIBRTXYGPDSHRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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